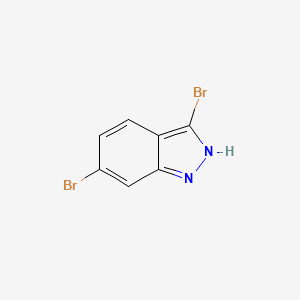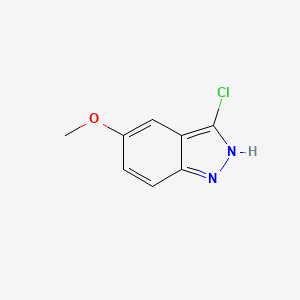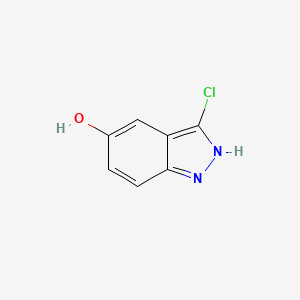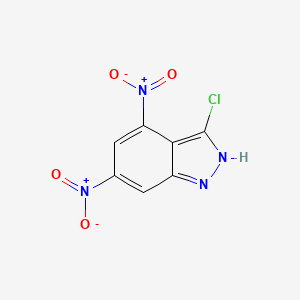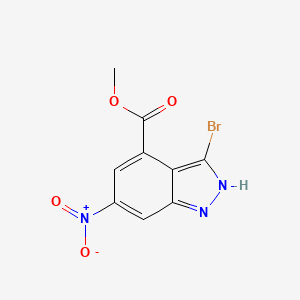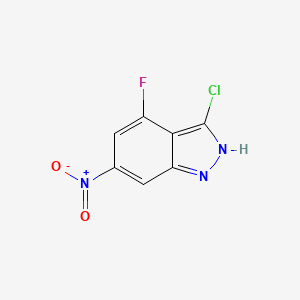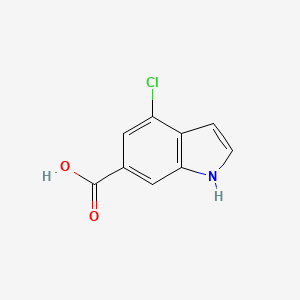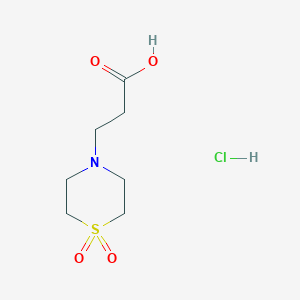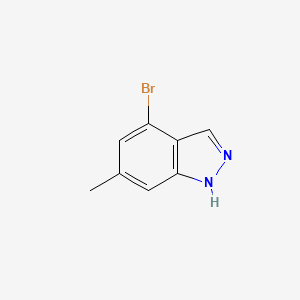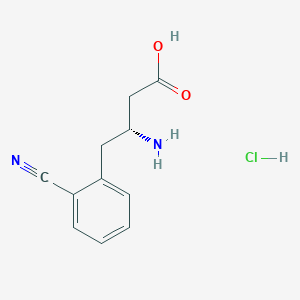
(R)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C10H10N2O2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-cyanophenyl phenacyl ether involved the determination of its molecular and crystal structure through single crystal X-ray diffraction . Another study reported the synthesis of 2- (N- ( (2′- (2H-tetrazole-5-yl)- [1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives as a new class of angiotensin-II receptor antagonists .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . For instance, the molecular and crystal structure of 2-cyanophenyl phenacyl ether was determined using single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, has been used with organoboron reagents .Scientific Research Applications
1. Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The study presents a new approach to protodeboronation using a radical method .
- Results or Outcomes : The research successfully applied the protodeboronation method in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
2. Theoretical Study of Optoelectronic Properties
- Summary of Application : This research involves a theoretical study of the optoelectronic properties of the molecule 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid . This molecule is an important dye used in Dye-Sensitized Solar Cells (DSSC) .
- Methods of Application : The study uses Restricted Hartree-Fock (RHF) and Density Functional Theory (DFT) methods along with the 6-31+G** basis set to study the structural, optoelectronic, and thermodynamic properties of the molecule .
- Results or Outcomes : The study calculated several parameters such as dipole moment, average polarizability, first molecular hyperpolarizability, thermodynamic properties, vibrational frequencies, infrared and Raman spectra . The results indicate that the compound is a good candidate as nonlinear optical materials .
3. Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Summary of Application : This research focuses on the selection of boron reagents for Suzuki–Miyaura coupling . The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis .
- Results or Outcomes : The research successfully applied the Suzuki–Miyaura coupling method in the synthesis of various organic compounds .
Safety And Hazards
The safety information for “®-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride” includes several hazard statements: H302+H312+H332, which indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for research on similar compounds could involve further exploration of their potential applications. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could be further optimized for use with a variety of organoboron reagents .
properties
IUPAC Name |
(3R)-3-amino-4-(2-cyanophenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-7-9-4-2-1-3-8(9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGYFQMRAJZGBQ-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647468 |
Source


|
| Record name | (3R)-3-Amino-4-(2-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride | |
CAS RN |
269726-79-6 |
Source


|
| Record name | (3R)-3-Amino-4-(2-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


